molecular formula C9H9IO3 B8745038 Methyl 3-(hydroxymethyl)-5-iodobenzoate CAS No. 177734-81-5

Methyl 3-(hydroxymethyl)-5-iodobenzoate

Cat. No.: B8745038
CAS No.: 177734-81-5
M. Wt: 292.07 g/mol
InChI Key: APMFIBGELZJQQD-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-5-iodobenzoate is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

177734-81-5

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-5-iodobenzoate

InChI

InChI=1S/C9H9IO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3

InChI Key

APMFIBGELZJQQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxycarbonyl-5-iodobenzoic acid (1 g) in tetrahydrofuran (10 ml) was added at -40° C. to -30° C. triethylamine (0.55 ml) followed by slow addition of isobutyl chloroformate (0.51 ml) under nitrogen atmosphere. The reaction mixture was stirred below -20° C. for 45 minutes. Then, triethylamine hydrochloride was filtered off and washed with cold tetrahydrofuran, and the filtrate was added as quickly as possible to a suspension of sodium borohydride (0.37 g) in tetrahydrofuran-water (8:1, 8 ml) at 0° C. with vigorous stirring. The stirring was continued at ambient temperature for 4 hours, followed by acidification of the solution to pH 5. The tetrahydrofuran was removed under reduced pressure, and the product was extracted with ethyl acetate. The organic layer was washed with water and brine and dried over magnesium sulfate. Ethyl acetate was removed under reduced pressure and the residue was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (30:1). The fractions containing the desired product were collected and evaporated in vacuo to give methyl 3-hydroxymethyl-5-iodobenzoate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methanol (20 ml) was added dropwise to a mixture of dimethyl 5-iodoisophthalate (20.0 g) and sodium borohydride (2.4 g) in tetrahydrofuran (200 ml) for 15 minutes at 45-50° C., and the mixture was stirred for 1 hour at same temperature. The reaction mixture was added to a mixture of ethyl acetate and water, and the separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel with chloroform-methanol (19:1, V/V) as an eluent. The fractions containing the desired product were collected and evaporated in vacuo to give methyl 5-hydroxymethyl-3-iodobenzoate (15.11 g).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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